Cytotoxic Activity Comparison: Rauvotetraphylline B vs. Active Rauvolfia Alkaloids
In the original isolation study, Rauvotetraphylline B was evaluated alongside four other new rauvotetraphyllines (A, C, D, E) for cytotoxicity against five human cancer cell lines using the MTT assay [1]. All five new compounds, including Rauvotetraphylline B, were inactive with IC50 values > 40 μM across HL-60 (myeloid leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer) cell lines [1]. In contrast, active Rauvolfia alkaloids such as reserpine and certain yohimbine-type compounds from related species exhibit IC50 values in the 5-10 μM range in immunosuppressive and T-cell proliferation assays [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | > 40 μM |
| Comparator Or Baseline | Reserpine: 5.0 μM (immunosuppressive assay) |
| Quantified Difference | At least 8-fold difference |
| Conditions | MTT assay; HL-60, SMMC-7721, A-549, MCF-7, SW-480 cell lines |
Why This Matters
This inactivity profile positions Rauvotetraphylline B as a valuable negative control or baseline comparator in cytotoxicity screening campaigns, unlike active Rauvolfia alkaloids with sub-10 μM potency.
- [1] Gao Y, Zhou DS, Kong LM, et al. Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla. Nat Prod Bioprospect. 2012;2(2):65-69. View Source
- [2] Zhu Y, et al. Bioactivity-Guided Isolation and Identification of New and Immunosuppressive Monoterpenoid Indole Alkaloids from Rauvolfia yunnanensis Tsiang. Int J Mol Sci. 2019;20(24):6281. View Source
